molecular formula C13H17NOS B2894713 Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2190365-80-9

Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2894713
CAS RN: 2190365-80-9
M. Wt: 235.35
InChI Key: JJIYZTKAWZENHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Anti-Tumor Agents

Researchers have discovered derivatives such as thienopyridine and benzofuran with significant anti-tumor properties. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, highlighting the potential of Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone derivatives in cancer therapy (Hayakawa et al., 2004).

Catalytic Methods and Chemical Synthesis

The condensation of carbonyl compounds with cyclopentadiene, facilitated by pyrrolidine catalysis, is a method for synthesizing fulvenes, demonstrating the role of related compounds in organic synthesis (Coşkun & Erden, 2011). Additionally, the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides to form compounds with cyclobutanone or methanopyrrolidine subunits further underscore the synthetic utility of these molecules (Couty et al., 2009).

Molecular Structure Analysis

The crystal and molecular structure analysis of related compounds provides insights into their physical and chemical properties, which is crucial for the design of new materials and drugs. For example, a study on the crystal structure of (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone contributes to our understanding of molecular interactions and stability (Lakshminarayana et al., 2009).

Antitubercular Activity

Research into oxazolyl thiosemicarbazones derived from cyclobutyl compounds has led to the discovery of new antitubercular agents. These studies not only offer new therapeutic options but also contribute to our knowledge of bacterial resistance mechanisms (Sriram et al., 2006).

Organocatalysis

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] through an organocatalytic approach using related compounds demonstrates their role in facilitating chemical reactions with high enantiopurity and structural diversity. This has implications for the development of new drugs and materials (Chen et al., 2009).

properties

IUPAC Name

cyclobutyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-13(10-2-1-3-10)14-6-4-11(8-14)12-5-7-16-9-12/h5,7,9-11H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYZTKAWZENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine

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